molecular formula C13H10BrFO2 B14024855 3-(Benzyloxy)-5-bromo-2-fluorophenol

3-(Benzyloxy)-5-bromo-2-fluorophenol

Cat. No.: B14024855
M. Wt: 297.12 g/mol
InChI Key: PRPBKABQNCHGDW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromo-2-fluorophenol is an organic compound that features a benzyl ether group, a bromine atom, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-bromo-2-fluorophenol typically involves multiple steps, starting with the bromination and fluorination of a phenol derivative. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-bromo-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-bromo-2-fluorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromo-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the benzyl ether, bromine, and fluorine groups contributes to its unique reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-5-bromo-2-fluorophenol is unique due to the specific combination of functional groups attached to the phenol ring. The presence of both bromine and fluorine atoms, along with the benzyl ether group, imparts distinct chemical properties that differentiate it from other similar compounds. These properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H10BrFO2

Molecular Weight

297.12 g/mol

IUPAC Name

5-bromo-2-fluoro-3-phenylmethoxyphenol

InChI

InChI=1S/C13H10BrFO2/c14-10-6-11(16)13(15)12(7-10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2

InChI Key

PRPBKABQNCHGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)O)Br

Origin of Product

United States

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